molecular formula C13H10N2O3 B14708738 (4-Aminophenyl)(4-nitrophenyl)methanone CAS No. 22020-57-1

(4-Aminophenyl)(4-nitrophenyl)methanone

Cat. No.: B14708738
CAS No.: 22020-57-1
M. Wt: 242.23 g/mol
InChI Key: BZJTXTLXWAFCDU-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C13H10N2O3 It is characterized by the presence of both an amino group and a nitro group attached to a phenyl ring, with a methanone group linking the two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(4-nitrophenyl)methanone typically involves the reaction of 4-nitrobenzoyl chloride with aniline under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amino group of aniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

(4-Aminophenyl)(4-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminophenyl)(4-nitrophenyl)hydrazone
  • (4-Aminophenyl)(4-nitrophenyl)ethanone
  • (4-Aminophenyl)(4-nitrophenyl)propanone

Uniqueness

(4-Aminophenyl)(4-nitrophenyl)methanone is unique due to the presence of both an amino and a nitro group on the phenyl rings, which imparts distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes .

Properties

CAS No.

22020-57-1

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

(4-aminophenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C13H10N2O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H,14H2

InChI Key

BZJTXTLXWAFCDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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